4-Bromo-3-chloro-7-methylquinoline
Description
4-Bromo-3-chloro-7-methylquinoline is a halogenated quinoline derivative characterized by bromo (Br), chloro (Cl), and methyl (CH₃) substituents at positions 4, 3, and 7 of the quinoline ring, respectively. For example, 4-Bromo-3-chloro-7-methoxyquinoline (CAS 1208452-88-3) shares a comparable backbone, with a methoxy group replacing the methyl substituent . Its molecular formula is C₁₀H₇BrClNO, molecular weight 272.53 g/mol, and purity 98% by HPLC . Such halogenated quinolines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.
Properties
CAS No. |
1211775-80-2 |
|---|---|
Molecular Formula |
C10H7BrClN |
Molecular Weight |
256.527 |
IUPAC Name |
4-bromo-3-chloro-7-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-3-7-9(4-6)13-5-8(12)10(7)11/h2-5H,1H3 |
InChI Key |
DKEYIHOGTVZLDD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(C(=C2C=C1)Br)Cl |
Synonyms |
4-Bromo-3-chloro-7-methylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |
|---|---|---|---|---|---|
| 4-Bromo-3-chloro-7-methylquinoline | Not Provided | C₁₀H₇BrClN | ~272.5 (estimated) | 4-Br, 3-Cl, 7-CH₃ | Methyl enhances lipophilicity |
| 4-Bromo-3-chloro-7-methoxyquinoline | 1208452-88-3 | C₁₀H₇BrClNO | 272.53 | 4-Br, 3-Cl, 7-OCH₃ | Methoxy improves solubility |
| 7-Bromo-4-chloro-3-nitroquinoline | 723280-98-6 | C₉H₄BrClN₂O₂ | 287.5 | 7-Br, 4-Cl, 3-NO₂ | Nitro group increases reactivity |
| 4-Bromo-7-chloro-8-methyl-2-(CF₃)quinoline | 1072944-67-2 | C₁₁H₆BrClF₃N | 330.5 | 4-Br, 7-Cl, 8-CH₃, 2-CF₃ | Trifluoromethyl enhances metabolic stability |
| 7-Bromo-3-chloroisoquinoline | 1029720-65-7 | C₉H₅BrClN | 242.5 | 7-Br, 3-Cl (isoquinoline) | Isoquinoline core alters π-π interactions |
Key Observations :
- Substituent Position Effects: Moving substituents (e.g., bromo from position 4 to 7) significantly alters electronic properties. For instance, 7-Bromo-4-chloro-3-nitroquinoline (CAS 723280-98-6) exhibits higher reactivity due to the electron-withdrawing nitro group at position 3, enabling nucleophilic substitution reactions .
- Functional Group Impact: Replacing methyl with methoxy (as in 4-Bromo-3-chloro-7-methoxyquinoline) increases polarity, improving aqueous solubility but reducing membrane permeability . Conversely, trifluoromethyl groups (e.g., in CAS 1072944-67-2) enhance metabolic stability and bioavailability in drug design .
- Core Structure Differences: Isoquinoline derivatives like 7-Bromo-3-chloroisoquinoline (CAS 1029720-65-7) exhibit distinct biological activity profiles due to differences in aromatic stacking and hydrogen-bonding capabilities compared to quinoline analogs .
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